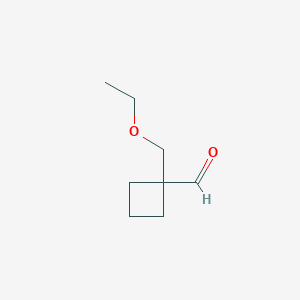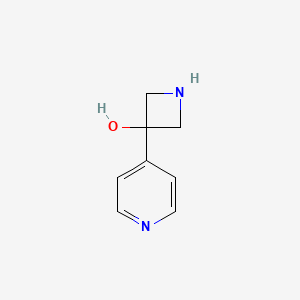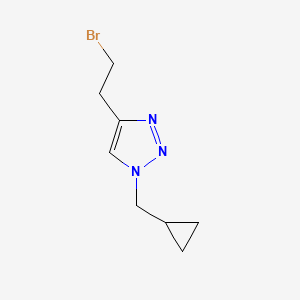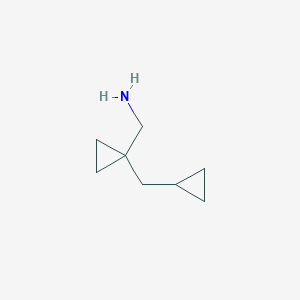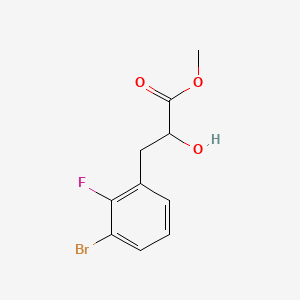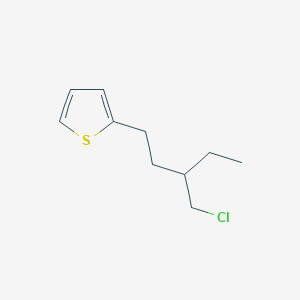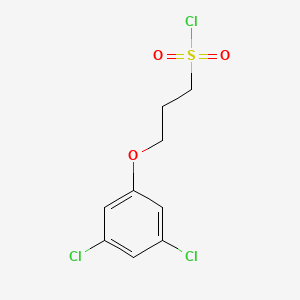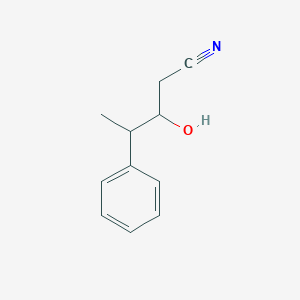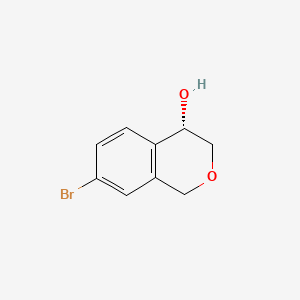
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process often includes steps like cyclization, bromination, and purification through crystallization or chromatography to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-4-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions like cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of enzymes like cyclooxygenase and lipoxygenase.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the stereochemistry at the 4-position.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: Chlorine instead of bromine.
3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.
Uniqueness
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The stereochemistry at the 4-position can affect the compound’s interaction with biological targets, making it distinct from its non-stereospecific counterparts.
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |
Clave InChI |
FCAXRSMFSGFTPH-SECBINFHSA-N |
SMILES isomérico |
C1[C@H](C2=C(CO1)C=C(C=C2)Br)O |
SMILES canónico |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)

